2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O2S2 and its molecular weight is 477.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros . This process involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate .
Detailed Description of the Methods of Application or Experimental Procedures
The reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate gave 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes) which could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Thorough Summary of the Results or Outcomes Obtained
The reaction resulted in the successful synthesis of the desired compound .
Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the design of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties . These derivatives are evaluated for their potential as c-Met kinase inhibitors .
Detailed Description of the Methods of Application or Experimental Procedures
Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties (compounds 21a–l and 22a–l) were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Thorough Summary of the Results or Outcomes Obtained
Among the compounds tested, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl
Comprehensive and Detailed Summary of the Application
The compound is used in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl . This process involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate .
Thorough Summary of the Results or Outcomes Obtained
Crystal Structure, Packing, and Analysis of Hirshfeld Surfaces
Specific Scientific Field
This research is in the field of Structural Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the study of crystal and molecular structures of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one . This compound is obtained by condensing 4-oxo-4-(p-tolyl)butane acid with 2-aminothiophenol .
Detailed Description of the Methods of Application or Experimental Procedures
The crystal and molecular structures of the compound were studied using XRD spectroscopy . The crystal of the compound occurs in the form of two crystallographically independent molecules .
Thorough Summary of the Results or Outcomes Obtained
The analysis of Hirshfeld surfaces shows that the molecules are weakly stabilized by non-covalent interactions between oxygen atoms and hydrogen atoms of methyl groups as well as by the interactions between hydrogen atoms and carbon atoms of the benzothiazole fragment .
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S2/c1-13-6-8-14(9-7-13)28-20(30)19-17(10-11-31-19)27-21(28)32-12-18(29)26-16-5-3-2-4-15(16)22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCWAFDEWUSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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